4-Methylquinoline-2,6-Diamine
Description
Properties
IUPAC Name |
4-methylquinoline-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5H,11H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLBVOMPQYBAQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Methylquinoline 2,6 Diamine and Its Derivatives
Classical and Contemporary Quinoline (B57606) Synthesis Approaches
The formation of the quinoline ring system has been a subject of extensive research for over a century, leading to the development of several named reactions that are still widely employed today. These methods offer versatile pathways to a diverse range of substituted quinolines, including the methyl-substituted precursors relevant to the synthesis of 4-Methylquinoline-2,6-Diamine.
Friedländer Condensation Reactions for Methylquinolines
The Friedländer synthesis, first reported in 1882, is a straightforward and widely used method for constructing quinoline rings. nih.govwikipedia.org It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. alfa-chemistry.comnih.govorganic-chemistry.org The reaction proceeds through an initial aldol (B89426) condensation followed by cyclodehydration to form the quinoline ring system. alfa-chemistry.com
This method is particularly useful for the synthesis of polysubstituted quinolines. For instance, the reaction of 2-aminobenzaldehyde (B1207257) with methyl ethyl ketone can yield 2,3-dimethylquinoline, demonstrating the utility of this reaction for preparing methyl-substituted quinolines. Various catalysts, including acids like trifluoroacetic acid and toluenesulfonic acid, as well as Lewis acids, have been employed to promote the reaction. wikipedia.org Modern variations have also explored solvent-free conditions and microwave irradiation to improve efficiency and yields. nih.gov
Table 1: Examples of Friedländer Synthesis for Methylquinolines
| 2-Aminoaryl Carbonyl | Methylene Carbonyl Compound | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Aminobenzaldehyde | Acetone | NaOH, EtOH, Reflux | 2-Methylquinoline | pharmaguideline.com |
| 2-Aminoacetophenone | Acetaldehyde | Acid catalyst | 2,4-Dimethylquinoline | wikipedia.org |
Skraup and Doebner-Von Miller Variations in Quinoline Ring Formation
The Skraup synthesis, discovered in 1880, is a classic method for producing quinolines by heating an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. nih.govwikipedia.org The reaction is known for being vigorous, and moderators such as ferrous sulfate (B86663) are often added to control the exothermic nature. wikipedia.org This method is effective for synthesizing quinolines that are unsubstituted in the pyridine (B92270) ring. nih.gov
A significant modification of the Skraup synthesis is the Doebner-Von Miller reaction. This variation utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines, particularly those with substituents at the 2- and 4-positions. nih.govwikipedia.org The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org For example, the reaction of aniline with crotonaldehyde (B89634) (an α,β-unsaturated aldehyde) yields 2-methylquinoline. A key feature of the Doebner-Von Miller reaction is that the α,β-unsaturated carbonyl compound can be formed in situ from the aldol condensation of two aldehyde or ketone molecules. wikipedia.org
Table 2: Comparison of Skraup and Doebner-Von Miller Reactions for Methylquinoline Synthesis
| Reaction | Aniline Derivative | Carbonyl Source | Key Reagents | Typical Product | Reference |
|---|---|---|---|---|---|
| Skraup | Aniline | Glycerol | H₂SO₄, Nitrobenzene | Quinoline | wikipedia.org |
| Doebner-Von Miller | Aniline | Crotonaldehyde | HCl | 2-Methylquinoline | nih.gov |
Pfitzinger-Borsche and Riehm Syntheses for Substituted Quinolines
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, provides a route to quinoline-4-carboxylic acids. This method involves the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org The initial step is the base-catalyzed hydrolysis of isatin to an isatoic acid derivative, which then condenses with the carbonyl compound, followed by cyclization and dehydration to form the quinoline ring. wikipedia.org The use of methyl ketones in this reaction leads to the formation of 2-methylquinoline-4-carboxylic acids. ui.ac.id
The Riehm synthesis is another classical method that involves the reaction of an arylamine with a ketone in the presence of a strong acid, typically hydrochloric acid or sulfuric acid, at high temperatures. This reaction is particularly useful for the synthesis of quinolines with substituents determined by the structure of the starting aniline and ketone.
Targeted Synthesis of the this compound Core Structure
The direct synthesis of this compound is not commonly achieved through a single classical reaction. A more targeted, multi-step approach is generally required, often starting from a readily available substituted aniline. A plausible and efficient route involves the synthesis of a nitro-substituted quinoline intermediate, followed by reduction and subsequent functional group manipulation.
A key strategy employs the Doebner-Von Miller reaction starting with 4-nitroaniline (B120555). The reaction of 4-nitroaniline with crotonaldehyde under acidic conditions can yield 2-methyl-6-nitroquinoline (B57331). nih.gov This nitro intermediate is a crucial precursor to the desired diamine.
The subsequent step involves the reduction of the nitro group at the 6-position to an amino group. Various reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., using Pd/C and H₂) or chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid. acs.org The reduction of nitroquinolines to aminoquinolines is a well-established process in organic synthesis. acs.orgnih.gov
The final step to achieve the this compound core is the introduction of an amino group at the 2-position of the 6-amino-2-methylquinoline (B160969) intermediate. This can be accomplished through nucleophilic aromatic substitution (SNA_r) reactions on a suitable precursor, such as a 2-halo-6-amino-4-methylquinoline. Alternatively, direct amination methods, though often challenging on electron-rich quinoline rings, can be explored using specialized reagents and catalysts. mdpi.org
Strategies for Derivatization and Functionalization
Once the this compound core is synthesized, further derivatization and functionalization can be carried out to produce a library of related compounds for various applications. The two amino groups and the quinoline ring itself offer multiple sites for chemical modification.
Amination and Alkylation Reactions on Quinoline Rings
The amino groups at the 2- and 6-positions of the 4-methylquinoline (B147181) core are nucleophilic and can readily undergo various reactions, including alkylation and acylation. N-alkylation can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. pediatriconcall.comuw.edu These reactions allow for the introduction of a wide range of alkyl and substituted alkyl groups, which can significantly influence the biological activity and physical properties of the final compounds.
Direct amination of the quinoline ring itself, particularly at positions that are not already substituted with an amino group, is a more challenging transformation. However, methods for the direct C-H amination of quinolines have been developed, often requiring transition metal catalysts. nih.gov For instance, copper-catalyzed amination reactions have been reported for the functionalization of sp² C-H bonds in benzoic acid derivatives using an aminoquinoline directing group. researchgate.net
Alkylation of the quinoline ring can also be achieved through C-H activation. Rhodium-catalyzed ortho-alkylation of quinolines with olefins has been demonstrated, offering a direct method to introduce alkyl substituents onto the quinoline core. nih.gov
Table 3: Examples of Derivatization Reactions on Aminoquinolines
| Starting Material | Reagent | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 4-Aminoquinoline | Alkyl Halide | N-Alkylation | 4-(Alkylamino)quinoline | nih.gov |
| 6-Aminoquinoline | Acetic Anhydride | N-Acylation | 6-Acetamidoquinoline | researchgate.net |
Oxidative Cyclocondensation Routes for Hybrid Structures
Oxidative cyclocondensation reactions provide a powerful tool for the one-pot construction of quinoline-based hybrid structures. These methods typically involve the condensation of an aniline derivative with a suitable partner, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic quinoline ring. While specific examples detailing the direct synthesis of this compound via this route are not prevalent in the literature, the general principles of established named reactions like the Combes, Doebner-von Miller, and Skraup syntheses can be adapted.
The Combes quinoline synthesis , for instance, involves the acid-catalyzed reaction of an aniline with a β-diketone. wikipedia.orgquimicaorganica.orgnih.gov For the synthesis of a 4-methyl-2,6-diamino substituted quinoline, one could envision a reaction between a 1,3-diaminobenzene derivative and a β-diketone that would provide the 4-methyl group. However, controlling the regioselectivity of the cyclization with a symmetrical diamine can be challenging. wikipedia.org
The Doebner-von Miller reaction offers another pathway, utilizing an α,β-unsaturated carbonyl compound reacting with an aniline. wikipedia.orgiipseries.org A potential strategy could involve the reaction of p-phenylenediamine (B122844) with an α,β-unsaturated ketone to introduce the 4-methyl group. This reaction often proceeds under acidic conditions and may require an oxidizing agent to facilitate the final aromatization step. wikipedia.orgslideshare.net
A plausible and documented approach involves a multi-step sequence starting from a readily available substituted aniline. For example, the synthesis of 2-methyl-6-nitroquinoline has been successfully achieved starting from 4-nitroaniline and crotonaldehyde. nih.gov Subsequent reduction of the nitro group furnishes the corresponding 6-amino-2-methylquinoline. The introduction of the second amino group at the 2-position would then require further functionalization steps.
Halogenation and Subsequent Cross-Coupling Reactions
A versatile and widely employed strategy for the synthesis of highly substituted quinolines, including diamino derivatives, involves the initial halogenation of a pre-formed quinoline core followed by palladium- or copper-catalyzed cross-coupling reactions. This approach allows for the precise installation of amino groups at specific positions.
The first step in this sequence is the selective halogenation of a 4-methylquinoline precursor. Dihalo-4-methylquinolines, such as 2,6-dichloro- or 2,6-dibromo-4-methylquinoline, would serve as ideal intermediates. The synthesis of such compounds can be challenging and may require multi-step procedures. For instance, the synthesis of 4-chloro-2-methyl-3-nitroquinolines has been reported, which could potentially be converted to a 2-chloro-6-amino-4-methylquinoline derivative after reduction of the nitro group.
Once the dihalogenated quinoline is obtained, modern cross-coupling reactions can be employed to introduce the amino functionalities. The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, is a powerful tool for this transformation. wikipedia.orgnih.govorganic-chemistry.orgrug.nllibretexts.org This reaction is known for its high efficiency and broad substrate scope, allowing for the coupling of a wide range of amines, including ammonia (B1221849) equivalents, primary amines, and secondary amines. The sequential or simultaneous amination of a dihalo-4-methylquinoline could thus provide a direct route to this compound. The choice of phosphine (B1218219) ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich ligands often providing the best results. rug.nl
Table 1: Key Parameters in Buchwald-Hartwig Amination for Quinoline Synthesis
| Parameter | Description | Significance |
| Palladium Precatalyst | Provides the active Pd(0) catalyst. | Efficiency and catalyst loading are key considerations. |
| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle. | Bulky, electron-rich phosphine ligands are often preferred. |
| Base | Activates the amine and facilitates reductive elimination. | The choice of base can significantly impact reaction rate and yield. |
| Solvent | Solubilizes reactants and influences reaction kinetics. | Aprotic polar solvents are commonly used. |
| Temperature | Affects reaction rate and catalyst stability. | Optimization is often required for specific substrates. |
Synthesis of Quinoline-Based Metal Complex Ligands
The nitrogen atoms within the quinoline ring and on the amino substituents of this compound make it an excellent candidate as a ligand for the formation of metal complexes. The synthesis of such complexes typically involves the reaction of the diaminoquinoline ligand with a suitable metal salt in an appropriate solvent.
The coordination chemistry of quinoline derivatives is well-established, with the nitrogen atom of the quinoline ring acting as a strong donor. researchgate.net The additional amino groups at the 2- and 6-positions of this compound can also participate in coordination, potentially leading to the formation of bidentate or polydentate ligands. The specific coordination mode will depend on the metal ion, its preferred coordination geometry, and the reaction conditions. The synthesis of these metal complexes can lead to novel materials with interesting photophysical, catalytic, or biological properties. researchgate.netjchemlett.comrsc.org
Advanced Synthetic Techniques in Quinoline Chemistry
To overcome the limitations of traditional synthetic methods, such as harsh reaction conditions and long reaction times, advanced techniques like microwave-assisted organic synthesis (MAOS) and the application of green chemistry principles are increasingly being employed in quinoline chemistry.
Microwave-Assisted Organic Synthesis (MAOS) for Quinoline Derivatives
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. frontiersin.orgresearchgate.net In the context of quinoline synthesis, MAOS can significantly reduce reaction times, often from hours to minutes, and improve product yields. frontiersin.org The application of microwave heating to classical quinoline syntheses, such as the Combes or Doebner-von Miller reactions, can lead to more efficient processes. Furthermore, microwave assistance can be particularly beneficial for cross-coupling reactions, such as the Buchwald-Hartwig amination, enabling faster and more efficient amination of haloquinolines. frontiersin.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jchemlett.comrsc.orgacs.org In the synthesis of this compound, several green chemistry strategies can be implemented. These include the use of safer solvents, the development of catalyst-free or solvent-free reaction conditions, and the use of heterogeneous catalysts that can be easily recovered and reused. researchgate.net For instance, performing quinoline synthesis in water or other environmentally benign solvents, or under solvent-free conditions using solid-supported catalysts, aligns with green chemistry principles. jchemlett.com The use of nanocatalysts in quinoline synthesis is another emerging area that offers advantages in terms of high catalytic activity and recyclability. researchgate.net
Catalytic Approaches for Quinoline Synthesis (e.g., Pd-catalyzed, Cu-catalyzed, Ru/In dual catalysis)
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Besides the already mentioned palladium-catalyzed cross-coupling reactions, other catalytic systems are also instrumental in quinoline synthesis.
Palladium-catalyzed reactions: Beyond amination, palladium catalysts are used in various other transformations for quinoline synthesis, including C-H activation and annulation reactions.
Copper-catalyzed reactions: Copper catalysts offer a cost-effective alternative to palladium for C-N bond formation. researchgate.netrsc.orgnih.govrsc.orgresearchgate.net Copper-catalyzed amination of haloquinolines, often referred to as Ullmann condensation, can be an effective method for introducing amino groups onto the quinoline scaffold.
Ruthenium/Indium dual catalysis: While less common, dual catalytic systems can offer unique reactivity and selectivity. Research in this area is ongoing, exploring novel catalytic cycles for the construction of the quinoline ring system.
The development of novel catalytic systems continues to be a major focus in quinoline chemistry, with the aim of achieving higher efficiency, broader substrate scope, and milder reaction conditions.
Spectroscopic and Crystallographic Data for this compound Not Available in Publicly Accessible Research
A thorough search of publicly available scientific literature and chemical databases did not yield specific experimental spectroscopic or crystallographic data for the compound this compound. While the compound is mentioned in research, particularly in studies related to its potential as a blood coagulation factor XIa inhibitor, detailed characterization data as required for the outlined article is not provided in the search results.
The requested article structure requires specific, detailed research findings for the following analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including Proton (¹H NMR) and Carbon-13 (¹³C NMR) chemical shifts, multiplicities, and coupling constants.
Vibrational Spectroscopy: Including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) frequencies and assignments.
Electronic Absorption and Emission Spectroscopy (UV-Vis): Including maximum absorption wavelengths (λmax).
The search results contained spectroscopic information for structurally related but distinct compounds, such as various styrylquinolines, dihydroxyquinolines, and isomers like 2-methyl-4,6-diaminoquinoline. However, presenting data from these analogues would be scientifically inaccurate and would not pertain to the specific subject of "this compound."
Advanced Spectroscopic and Crystallographic Characterization of 4 Methylquinoline 2,6 Diamine Compounds
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of novel compounds. In the analysis of 4-methylquinoline-2,6-diamine and its derivatives, both direct infusion Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide critical data. High-resolution mass spectrometry (HRMS) is particularly valuable, affording precise mass measurements that can confirm the elemental composition of the parent molecule and its fragments with mass errors typically below 5 mDa mdpi.comnih.gov.
When subjected to ionization techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI), the this compound molecule will generate a molecular ion peak ([M]+• in EI or [M+H]+ in ESI) corresponding to its molecular weight. The subsequent fragmentation of this ion provides a unique fingerprint that is invaluable for structural confirmation. The fragmentation patterns of quinoline (B57606) derivatives are well-documented and typically involve cleavages of the heterocyclic ring system and loss of substituents nih.govnih.gov. For this compound, characteristic fragmentation pathways would likely include the loss of ammonia (B1221849) (NH₃) or the amino radical (•NH₂) from the diamino-substituted ring, and potential cleavages related to the methyl group. The stable quinoline core often remains as a prominent ion in the spectrum nih.govnih.gov.
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for analyzing complex mixtures or purifying synthesized compounds lcms.cz. In the context of this compound chemistry, LC-MS can be used to monitor reaction progress, identify byproducts, and isolate the pure compound for further characterization. The choice of chromatographic conditions (e.g., stationary phase, mobile phase composition) is crucial for achieving good separation of the target compound from starting materials and impurities.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound (C₁₀H₁₁N₃)
| Ion Formula | Calculated m/z | Observed m/z | Fragmentation Pathway |
| [C₁₀H₁₂N₃]⁺ | 174.1026 | 174.1024 | [M+H]⁺ |
| [C₁₀H₁₀N₂]⁺• | 158.0844 | 158.0841 | Loss of •NH₂ |
| [C₉H₈N]⁺ | 130.0651 | 130.0649 | Loss of HCN from [M-NH₃]⁺• |
| [C₁₀H₉]⁺ | 129.0704 | 129.0701 | Loss of N₂H₂ from [M+H]⁺ |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid mdpi.com. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry. For a novel compound like this compound or its derivatives (e.g., metal complexes or salts), obtaining suitable single crystals is a critical step for complete characterization tandfonline.commdpi.com.
The process involves irradiating a single crystal with a focused X-ray beam and measuring the diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms in the crystal lattice. Analysis of this pattern allows for the calculation of the electron density map of the repeating unit cell, from which the atomic positions can be determined tandfonline.comchemmethod.com.
Studies on various quinoline derivatives have revealed a wide range of crystal packing arrangements and intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the crystal structure chemmethod.comeurjchem.comnih.gov. For this compound, the two amino groups are expected to be significant hydrogen bond donors, leading to the formation of extensive intermolecular networks. The planar quinoline ring system may also participate in π-π stacking interactions with adjacent molecules nih.gov. The crystallographic data obtained, including the unit cell parameters (a, b, c, α, β, γ), space group, and atomic coordinates, are typically deposited in crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC) tandfonline.com.
Table 2: Example Crystallographic Data for Substituted Quinoline Compounds
| Parameter | Compound 1 (C₁₂H₁₁NO₃S) mdpi.com | Compound 2 (C₁₀H₈BrN) nih.gov | Compound 3 (C₁₈H₂₁N₃O₇) chemmethod.com |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | 4.0161(9) | 5.0440(17) | - |
| b (Å) | 17.850(4) | 13.467(4) | - |
| c (Å) | 15.891(6) | 13.391(4) | - |
| β (°) | 96.13(3) | 97.678(4) | - |
| Volume (ų) | 1132.6(5) | 901.4(5) | - |
| Z (molecules/unit cell) | 4 | 4 | - |
Note: Data for illustrative purposes from related quinoline structures.
Elemental Analysis and Molar Conductance Measurements
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically Carbon, Hydrogen, and Nitrogen) in a pure compound. This experimental data is then compared against the theoretically calculated percentages based on the proposed molecular formula. A close agreement between the experimental and calculated values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity tandfonline.commdpi.com. For this compound (C₁₀H₁₁N₃), the theoretical percentages would be calculated based on its atomic constituents and molecular weight.
Molar conductance measurements are employed to determine whether a compound behaves as an electrolyte in a given solvent. This technique is particularly relevant when this compound acts as a ligand to form metal complexes or when it is prepared as a salt (e.g., a hydrochloride salt). The molar conductance (ΛM) is measured by dissolving a known concentration of the compound in a specific solvent (e.g., DMF, DMSO, or water) and measuring the solution's conductivity.
The magnitude of the molar conductance value indicates the degree of ionization. For instance, non-electrolytes exhibit very low ΛM values, whereas 1:1, 1:2, or 2:1 electrolytes show characteristic ranges of molar conductance. This data helps in elucidating the structure of coordination compounds, confirming whether anions are coordinated to the metal center or exist as free counter-ions in the crystal lattice.
Table 3: Theoretical vs. Found Elemental Analysis Data for a Hypothetical Derivative
| Element | Theoretical % | Found % |
| C (Carbon) | 69.34 | 69.28 |
| H (Hydrogen) | 6.40 | 6.45 |
| N (Nitrogen) | 24.26 | 24.19 |
Note: Data for this compound (C₁₀H₁₁N₃).
Computational and Theoretical Investigations of this compound
Following a comprehensive search for scientific literature, it has been determined that there are currently no available computational or theoretical studies—such as Density Functional Theory (DFT) investigations or Molecular Dynamics (MD) simulations—that focus specifically on the chemical compound this compound.
The search included queries for various computational chemistry topics related to this molecule, including:
Geometry optimization and electronic structure analysis
Vibrational frequency calculations
Frontier Molecular Orbital (FMO) analysis
Molecular Electrostatic Potential (MEP) mapping
Natural Bond Orbital (NBO) analysis
Molecular Dynamics (MD) simulations
While general studies on quinoline derivatives exist, none of them provide the specific data required to populate the detailed outline for this compound. Therefore, the requested article with in-depth research findings and data tables for this particular compound cannot be generated at this time due to the absence of dedicated scholarly research in this specific area.
Computational and Theoretical Investigations of 4 Methylquinoline 2,6 Diamine
In Silico Prediction of Molecular Interactions and Binding Affinities
In silico methods are pivotal in predicting how a ligand, such as 4-Methylquinoline-2,6-Diamine, might interact with biological targets. These predictions are crucial for identifying potential therapeutic applications and guiding further experimental studies.
Ligand-Protein Docking Simulations
Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein to form a stable complex. For this compound, docking simulations would be employed to understand its binding affinity and mode of interaction with various protein targets. While specific docking studies on this compound are not extensively documented in publicly available literature, the general methodology involves preparing the 3D structure of the ligand and the target protein.
The process typically involves:
Preparation of the Ligand and Protein: The 3D structure of this compound would be generated and optimized. The crystal structure of a target protein would be obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: Using software like AutoDock or Glide, the ligand is placed in the binding site of the protein, and various conformations are explored to find the one with the lowest binding energy, indicating the most stable interaction.
Analysis of Interactions: The resulting docked complex is analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues.
For quinoline (B57606) derivatives in general, docking studies have been instrumental in identifying potential inhibitors for various enzymes and receptors implicated in diseases.
Structure-Based Design Principles Applied to this compound Analogues
Structure-based drug design (SBDD) utilizes the 3D structural information of the target protein to design novel, more potent, and selective inhibitors. If a promising protein target for this compound is identified through docking or experimental screening, SBDD principles can be applied to design improved analogues.
The design process for analogues of this compound would involve:
Identification of Key Interactions: Analyzing the docked pose of the parent compound to understand which functional groups are essential for binding.
Modification of the Scaffold: Introducing or modifying substituents on the quinoline ring to enhance binding affinity and selectivity. For instance, adding hydrogen bond donors or acceptors to form additional interactions with the protein.
In Silico Screening of Analogues: The designed analogues are then docked into the target protein to predict their binding affinities and compare them with the parent compound.
This iterative process of design, simulation, and scoring helps in prioritizing the synthesis of new compounds with a higher probability of success.
Computational Studies on Reaction Mechanisms and Pathways
Computational chemistry can elucidate the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. For the synthesis or metabolism of this compound, computational studies, often employing Density Functional Theory (DFT), can be used to:
Predict Reaction Outcomes: By calculating the energies of reactants, products, and transition states, the feasibility and selectivity of a particular reaction pathway can be predicted.
Understand Reaction Mechanisms: The detailed electronic and geometric changes that occur during a reaction can be visualized and analyzed.
Computational ADMET Evaluation
The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug development process. In silico ADMET prediction models offer a rapid and cost-effective way to evaluate these properties early on.
For this compound, a computational ADMET evaluation would typically involve the use of various predictive models. Although specific results for this compound are not published, the general parameters evaluated are outlined in the table below.
| ADMET Property | Description | Predicted Outcome for Quinoline Derivatives (General) |
| Absorption | ||
| Human Intestinal Absorption (HIA) | Predicts the percentage of the compound absorbed through the human intestine. | Often predicted to be well-absorbed. |
| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. | Variable, depending on the specific substituents. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Predicts the ability of the compound to cross the BBB and enter the central nervous system. | Generally, quinolines show variable BBB penetration. |
| Plasma Protein Binding (PPB) | Predicts the extent to which the compound binds to proteins in the blood plasma. | Typically high for many quinoline derivatives. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Predicts the potential of the compound to inhibit major CYP enzymes, which can lead to drug-drug interactions. | Many quinolines are known to interact with CYP enzymes. |
| Excretion | ||
| Renal Organic Cation Transporter (OCT2) Inhibition | Predicts the potential to inhibit transporters involved in the excretion of drugs through the kidneys. | Can be a consideration for certain derivatives. |
| Toxicity | ||
| AMES Mutagenicity | Predicts the mutagenic potential of the compound. | A key toxicity endpoint to evaluate. |
| hERG Inhibition | Predicts the potential to inhibit the hERG potassium channel, which can lead to cardiotoxicity. | A common liability for nitrogen-containing heterocycles. |
These computational predictions provide a preliminary assessment of the drug-like properties of this compound and can help identify potential liabilities that need to be addressed in the lead optimization process.
Coordination Chemistry of 4 Methylquinoline 2,6 Diamine As a Ligand
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes involving quinoline-based diamine ligands is typically achieved through direct reaction between the ligand and a metal salt in a suitable solvent.
The coordination of 4-Methylquinoline-2,6-Diamine with transition metals like copper(II) and cobalt(II) is expected to proceed readily. A general synthetic approach involves dissolving the ligand and a metal salt, such as CuCl₂·2H₂O or CoCl₂·6H₂O, in a solvent like ethanol or methanol. nih.govacs.org The mixture is then typically stirred and refluxed for several hours to facilitate complex formation. nih.gov The resulting metal complex often precipitates from the solution upon cooling and can be isolated by filtration, washed with a cold solvent, and dried. nih.gov
The stoichiometry of the reaction (metal-to-ligand ratio) can be adjusted to control the final structure of the complex. For instance, a 1:1 or 1:2 metal-to-ligand ratio can be used to synthesize complexes with different coordination numbers and geometries. nih.gov Depending on the reaction conditions and the specific metal ion, the amino groups and the quinoline (B57606) nitrogen can act as donor sites, leading to the formation of stable chelate rings.
Characterization of the newly formed metal complexes relies on various spectroscopic techniques to confirm the coordination of the ligand to the metal center.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for verifying complexation. The coordination of the nitrogen atoms of the this compound ligand to a metal ion would lead to noticeable shifts in the vibrational frequencies of the N-H and C=N bonds. Typically, the stretching vibration bands of the amino groups would shift to a lower wavenumber upon coordination due to the donation of electron density to the metal. Similarly, changes in the aromatic C=C and C=N stretching vibrations of the quinoline ring would be observed, confirming the involvement of the heterocyclic nitrogen in the coordination. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes provide information about the d-orbital splitting of the central metal ion. For Cu(II) and Co(II) complexes, d-d electronic transitions are expected in the visible region of the spectrum. core.ac.uk These transitions, which are forbidden for a free ion, become allowed in the lower symmetry environment of the complex. Additionally, high-intensity bands in the UV region are typically assigned to π→π* intraligand transitions within the quinoline ring and ligand-to-metal charge transfer (LMCT) bands. core.ac.uk Solvatochromism, a change in the color of the solution with different solvents, can also be observed, indicating changes in the coordination environment. core.ac.uk
Magnetic Susceptibility: Magnetic susceptibility measurements help determine the number of unpaired electrons in the metal center, which in turn provides insight into the oxidation state and the geometry of the complex. For example, Co(II) complexes can be either high-spin or low-spin in an octahedral geometry, and magnetic measurements can distinguish between these states.
Table 1: Expected Spectroscopic Data for Metal Complexes of this compound
| Technique | Observation | Interpretation |
|---|---|---|
| FTIR | Shift in N-H and C=N stretching frequencies | Confirmation of N-donor atom coordination to the metal center. |
| UV-Vis | Bands in the visible region (e.g., ~600-700 nm) | d-d electronic transitions of the metal ion (e.g., Cu(II), Co(II)). |
| UV-Vis | High-intensity bands in the UV region (e.g., ~250-350 nm) | Intraligand (π→π*) and Ligand-to-Metal Charge Transfer (LMCT) transitions. core.ac.uk |
| Magnetic Susceptibility | Paramagnetic behavior | Presence of unpaired electrons, confirming the oxidation state and providing clues to the geometry. |
Geometric and Electronic Structures of Coordination Complexes
The this compound ligand can act as a bidentate or tridentate chelating agent. The resulting geometry of the coordination complex is influenced by several factors, including the coordination number of the metal ion, the steric hindrance from the ligand, and the nature of any co-ligands present in the coordination sphere.
Applications of this compound Metal Complexes in Catalysis (e.g., Photocatalytic Activity)
Metal complexes derived from quinoline ligands have demonstrated significant potential in catalysis. Vanadium complexes with methyl-substituted 8-hydroxyquinolines, for example, have shown high catalytic activity in the oxidation of hydrocarbons and alcohols. mdpi.com Similarly, dinuclear copper(II) complexes have been investigated as biomimetic catalysts for the degradation of dye residues. mdpi.com
It is plausible that metal complexes of this compound could also exhibit catalytic properties. The quinoline moiety can facilitate electron transfer processes, which are crucial for many catalytic cycles, including photocatalysis. The complex's ability to absorb light in the UV-visible range could be harnessed to drive photocatalytic reactions, such as the degradation of organic pollutants. The electronic properties of the ligand, modulated by the methyl and diamine substituents, would play a key role in tuning the catalytic efficiency of the metal center.
Table 2: Potential Catalytic Applications of this compound Metal Complexes
| Application Area | Reaction Type | Rationale based on Analogous Systems |
|---|---|---|
| Environmental Remediation | Oxidation of hydrocarbons/alcohols | Similar vanadium-quinoline complexes are effective catalysts for oxidation reactions. mdpi.com |
| Dye Degradation | Photocatalytic degradation of organic dyes | Copper complexes with related ligands show promise in degrading dye residues. mdpi.com |
| Organic Synthesis | Cross-coupling reactions | Paramagnetic nickel complexes are active in cross-coupling reactions. nih.gov |
Metal-Ligand Interactions and Supramolecular Assemblies
Beyond the primary coordination bonds, metal complexes of this compound can engage in non-covalent interactions to form extended supramolecular structures. The presence of N-H groups in the coordinated amino functions allows for the formation of hydrogen bonds. These hydrogen bonds can link adjacent complex molecules or connect them to solvent molecules, creating one-, two-, or three-dimensional networks.
Furthermore, the planar aromatic system of the quinoline ring is capable of π-π stacking interactions. These interactions, where the electron clouds of adjacent rings overlap, can further stabilize the crystal lattice and direct the formation of specific supramolecular architectures. The interplay between the coordination bonds, hydrogen bonding, and π-π stacking can lead to the construction of complex and functional metal-organic materials. mdpi.com
Mechanistic Research and Structure Activity Relationship Sar of 4 Methylquinoline 2,6 Diamine Analogues
Investigations into Enzyme Inhibition Mechanisms
The quinoline (B57606) scaffold is a foundational structure in medicinal chemistry, with its derivatives showing a wide range of biological activities, including the inhibition of various enzymes crucial to disease pathways. benthamscience.comnih.govnih.gov The therapeutic potential of these compounds often stems from their ability to interact with biological macromolecules such as enzymes and proteins through various intermolecular forces, facilitated by the electron-rich nitrogen atom in the heterocyclic ring. researchgate.net
Factor XIa (FXIa) is a serine protease that plays a significant role in the intrinsic pathway of the blood coagulation cascade. mdpi.com Its inhibition is a key therapeutic strategy for developing new anticoagulants that can prevent thrombosis with a potentially lower risk of bleeding complications compared to traditional agents. mdpi.combohrium.comnih.gov Quinoline and its hydrogenated derivatives, such as tetrahydroquinoline (THQ), have emerged as promising scaffolds for the development of potent and selective FXIa inhibitors. bohrium.comnih.gov
Structure-activity relationship (SAR) studies have revealed key structural features of quinoline-based molecules that govern their inhibitory activity against FXIa. For instance, in a series of tetrahydroisoquinoline derivatives, a 2,7-disubstituted pattern was found to be crucial for potent FXa inhibition, a closely related coagulation factor. nih.gov For FXIa, research on bicyclic isoquinoline (B145761) and naphthalene (B1677914) fragments has highlighted the critical role of a carboxylic acid moiety in maintaining inhibitory activity against both FXIa and the related enzyme plasma kallikrein (PKa). researchgate.net The introduction of steric hindrance and hydrogen-bond receptor groups were identified as key factors that influence the selectivity of inhibition for FXIa over PKa. researchgate.net Docking studies have further illuminated different binding modes that contribute to the observed activity and selectivity, with some compounds failing to occupy key pockets (S1, S1', and S2') in PKa, thus losing inhibitory activity against it while retaining FXIa inhibition. researchgate.net
In the development of pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives, structural modifications at the C6, C8, and C9 positions of the dihydroquinoline moiety were explored. This led to the identification of compounds that could inhibit both Factor Xa and Factor XIa, as well as some that were selective for FXIa, with the most potent selective inhibitor having an IC50 value of 2 μM. nih.gov
| Compound Series | Target Enzyme | Key Structural Features | Reported Potency (IC50) | Reference |
|---|---|---|---|---|
| Pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives | Factor XIa | Substitutions at C6, C8, C9 | 2 μM (best selective inhibitor) | nih.gov |
| Bicyclic isoquinoline/naphthalene fragments | Factor XIa | Carboxylic acid moiety, steric hindrance | Up to 94-fold selectivity over PKa | researchgate.net |
| Tetrahydroquinoline (THQ) derivatives | Factor XIa | - | Identified as potent and selective | bohrium.com |
Glucosamine-6-phosphate (GlcN-6-P) synthase is an essential enzyme in the hexosamine biosynthesis pathway, catalyzing the formation of D-glucosamine-6-phosphate from D-fructose-6-phosphate and L-glutamine. nih.govresearchgate.net This pathway is critical for the synthesis of vital macromolecules in both prokaryotic and eukaryotic microorganisms, making its inhibition a target for developing antimicrobial agents. researchgate.net
The enzyme is composed of two distinct domains: an N-terminal domain that hydrolyzes glutamine and a C-terminal isomerase domain that binds the sugar phosphate. researchgate.netnih.gov Inhibitors have been developed to target both sites. nih.gov While many known inhibitors are substrate analogues, a number of heterocyclic compounds, including quinoline derivatives, have been identified as potential inhibitors, often through molecular docking studies. nih.govtandfonline.com The structural versatility of the quinoline ring allows for the development of derivatives that can potentially target various bacterial enzymes, including GlcN-6-P synthase. mdpi.com For example, quinoline-hydrazone hybrids have been investigated for their ability to inhibit this enzyme, among others. mdpi.com The mechanism of action for such non-substrate analogue inhibitors often involves binding to the active site, disrupting the normal catalytic process and leading to the inhibition of bacterial cell wall formation. researchgate.net
Ras-related C3 botulinum toxin substrate 1 (RAC1) is a member of the Rho family of GTPases that functions as a molecular switch in numerous cellular processes, including cell motility, proliferation, and survival. patsnap.com Overactivity of RAC1 is implicated in several cancers, making it an attractive target for therapeutic intervention. patsnap.com RAC1 inhibitors can work by preventing its activation—the exchange of GDP for GTP—or by blocking its interaction with downstream effector proteins. patsnap.com
A series of isoquinoline derivatives have been synthesized and evaluated for their ability to inhibit Rho GTPase nucleotide binding. nih.gov Structure-activity relationship studies of these compounds revealed that specific structural modifications could lead to selective inhibition of RAC1 isoforms. Notably, the splice variant Rac1b has a conformational difference sufficient to allow certain isoquinoline and related derivatives to inhibit it selectively over RAC1. nih.gov This highlights the potential for developing highly specific inhibitors based on the quinoline scaffold that can differentiate between closely related protein isoforms. nih.gov
Interaction with Biomolecules (e.g., DNA, Proteins)
The biological activity of quinoline derivatives is often attributed to their interactions with various biomolecules. researchgate.netrsc.org The planar, aromatic ring system of quinoline allows it to intercalate between the base pairs of DNA, a mechanism that can inhibit nucleic acid synthesis and contribute to anticancer effects. researchgate.netmdpi.com Furthermore, the nitrogen atom within the quinoline ring can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, leading to the modulation of their function. researchgate.net
The development of 3D-QSAR models for quinoline-based compounds has helped to elucidate the specific interactions that drive their biological activity. These models have identified key binding interactions, including conventional hydrogen bonds and hydrophobic or aromatic interactions with amino acid residues in the active sites of target proteins. nih.gov For example, glycoconjugates of 8-hydroxyquinoline (B1678124) have been studied for their DNA-binding properties using absorption titration, a technique effective for investigating DNA intercalation. mdpi.com
Influence of Substituent Effects on Molecular Conformation and Reactivity
The chemical reactivity and molecular conformation of the quinoline ring can be significantly altered by the addition of various substituent groups, which in turn influences its biological activity. nih.govresearchgate.net Both electronic and steric effects of substituents play a major role. mdpi.com
In electrophilic cyclization reactions used to synthesize quinolines, the nature of the substituents on the aniline (B41778) ring can affect reaction times and yields. nih.gov For instance, while a range of electron-withdrawing groups (e.g., -Br, -NO2) and electron-donating groups (e.g., -MeO) on the aniline precursor are generally well-tolerated, strong electron-withdrawing groups on an alkynyl substituent can halt the reaction entirely. nih.gov Conversely, electron-rich and some electron-deficient aryl groups on the alkyne can stabilize a key vinylic cation intermediate, leading to good yields. nih.gov
SAR studies on various quinoline derivatives have provided further insights:
Antiproliferative Activity: Preliminary SAR analyses suggest that bulky substituents at the C-7 position of the quinoline nucleus can facilitate antiproliferative activity, which is further enhanced by amino side-chain substituents at the C-4 position. nih.gov
c-Met Inhibition: In a series of quinoline-based c-Met inhibitors, the introduction of a pyridyl moiety onto a 2-aryl ring was a key modification to mitigate the potential for unwanted quinone formation. nih.gov
HIV-1 RT Inhibition: QSAR analysis of quinoline Reissert derivatives indicated that inhibitory activity increases with the presence of electron-withdrawing substituents at the C-6 position of the quinoline ring. researchgate.net
| Position | Substituent Type | Effect | Biological Target/Reaction | Reference |
|---|---|---|---|---|
| C-7 | Bulky groups | Increased activity | Antiproliferative | nih.gov |
| C-4 | Amino side-chains | Enhanced activity | Antiproliferative | nih.gov |
| C-6 | Electron-withdrawing | Increased activity | HIV-1 RT Inhibition | researchgate.net |
| Aniline Ring (Synthesis) | Electron-donating or -withdrawing | Generally good yields | Electrophilic Cyclization | nih.gov |
| Alkynyl Substituent (Synthesis) | Strong electron-withdrawing (e.g., -NO2) | Inhibited reaction | Electrophilic Cyclization | nih.gov |
Role of Chirality in the Bioactive Conformations of Related Quinolines
Chirality, or the "handedness" of a molecule, is a critical factor in drug design and biological activity, as stereoisomers can have vastly different interactions with chiral biological targets like enzymes and receptors. researchgate.netmdpi.com In quinoline chemistry, the synthesis of enantiomerically pure compounds is a significant area of research. researchgate.net The stereochemistry of a molecule dictates the spatial arrangement of its functional groups, which determines how well it fits into the binding site of its target. mdpi.com
Recent advances have enabled the enantioselective synthesis of quinoline derivatives bearing both axial chirality (arising from hindered rotation around a bond) and central chirality. rsc.org For example, a photoredox Minisci-type addition reaction has been developed to produce 3-(N-indolyl)quinolines with high stereoselectivity. rsc.org
The importance of stereochemistry is evident in the activity of dimeric monoterpenoid quinoline alkaloids against M. tuberculosis. The two stereoisomers, Suadamin A and Suadamin B, differ only in their stereochemistry at the C-3 position, yet Suadamin A shows significantly higher potency. mdpi.com This difference is attributed to the C-3 stereocenter controlling the conformation of the molecule, allowing Suadamin A to better complement the binding pocket of its mycobacterial target. mdpi.com This principle underscores the critical role that precise stereochemical control plays in the development of bioactive quinoline-based compounds. mdpi.com
Preclinical Research on Antimicrobial and Antiviral Properties of 4-Methylquinoline-2,6-Diamine Derivatives (Focus on in vitro and mechanistic studies)
Derivatives of the quinoline scaffold are a significant area of investigation in the search for new antimicrobial and antiviral agents. While direct preclinical research on analogues of this compound is limited in publicly accessible literature, studies on structurally related quinoline derivatives provide valuable insights into their potential mechanisms and structure-activity relationships (SAR).
Research into novel quinoline derivatives has identified compounds with promising in vitro antibacterial and antifungal activity. A series of derivatives synthesized from 6-amino-4-methyl-1H-quinoline-2-one, a compound structurally related to this compound, were evaluated for their efficacy against several bacterial and fungal strains. These compounds, featuring various sulfonyl, benzoyl, or propargyl moieties, demonstrated excellent minimum inhibitory concentration (MIC) values, ranging from 3.12 to 50 µg/mL against bacteria such as Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli nih.gov. The proposed mechanism for their antibacterial action is the inhibition of the peptide deformylase (PDF) enzyme, a crucial component in bacterial protein synthesis nih.gov.
Further studies on quinolinequinones have also revealed significant antimicrobial potential. Certain analogues displayed antibacterial activity against S. aureus equal to the control drug Cefuroxime-Na, with MIC values of 1.22 mg/L acs.org. The antifungal activity was also notable, with one derivative showing four times the potency of Clotrimazole against Candida albicans with a MIC of 1.22 mg/L acs.org. The mechanism of action for these compounds appears to involve the inhibition of biofilm attachment, a critical step in the development of persistent infections acs.org.
Interactive Data Table: In Vitro Antimicrobial Activity of Selected Quinoline Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Derivative 2 | Bacillus cereus | 3.12 | nih.gov |
| Derivative 6 | Staphylococcus aureus | 3.12 | nih.gov |
| Derivative 6 | Pseudomonas aeruginosa | 6.25 | nih.gov |
| Derivative 6 | Escherichia coli | 6.25 | nih.gov |
| Derivative 6 | Candida albicans | 3.12 | nih.gov |
| QQ10 | Candida albicans | 1.22 | acs.org |
In the antiviral domain, quinoline derivatives have been investigated for their activity against various viruses. A series of 4-oxo-4H-quinoline acylhydrazone derivatives were synthesized and tested for their ability to inhibit the Tobacco Mosaic Virus (TMV). Several of these compounds exhibited higher curative, protective, and inactivating activities against TMV than the commercial inhibitor Ribavirin researchgate.net. Mechanistic studies, including molecular docking and microscale thermophoresis, suggest that these compounds bind with a strong affinity to the TMV coat protein (TMV-CP), thereby hindering the self-assembly and proliferation of the virus researchgate.net. This interaction with viral proteins represents a key mechanism for the antiviral effects of these quinoline analogues.
Exploration of Photocatalytic Degradation Mechanisms of Derived Metal Oxides
While specific research on metal oxides derived directly from this compound for photocatalysis is not extensively documented, the broader field of quinoline-based materials in photocatalysis provides a foundational understanding of the potential mechanisms. Metal oxides derived from quinoline-based organic frameworks or used in the degradation of quinoline itself are of particular interest. The core mechanism of photocatalysis involves a semiconductor metal oxide that, upon activation by light of a suitable wavelength, generates electron-hole pairs mdpi.com. These charge carriers initiate redox reactions on the catalyst's surface, leading to the degradation of organic pollutants mdpi.com.
In the context of quinoline degradation, mixed metal oxides like ZnO-TiO2 have been shown to be effective photocatalysts nih.gov. The mechanism involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2•−), which are highly potent oxidizing agents nih.gov. The process can be summarized in the following steps:
Photoexcitation: The semiconductor metal oxide absorbs photons with energy equal to or greater than its band gap, promoting an electron (e−) from the valence band (VB) to the conduction band (CB), leaving a hole (h+) in the VB.
Generation of ROS: The photogenerated holes can react with water or hydroxide (B78521) ions on the catalyst surface to form hydroxyl radicals. Simultaneously, the electrons in the conduction band can reduce adsorbed oxygen molecules to form superoxide radicals.
Organic Pollutant Degradation: These highly reactive radicals attack the quinoline molecules, leading to their fragmentation and eventual mineralization into simpler, less harmful substances like carbon dioxide, water, and mineral acids nih.govmalayajournal.org.
Quinoline-based organic frameworks (QOFs) have also been explored as materials for photocatalysis nih.govresearchgate.net. These frameworks can be designed to have specific electronic and structural properties that enhance their photocatalytic activity. For instance, the integration of quinoline moieties into covalent frameworks can improve their ability to absorb light and facilitate charge separation, which are critical for efficient photocatalysis nih.gov. The photocatalytic activity of these materials has been demonstrated in reactions such as hydrogen evolution and the selective oxidation of alcohols nih.govresearchgate.net. The divergent photocatalytic pathways of different QOFs are attributed to variations in their electronic structures, highlighting the potential for tuning these materials for specific applications nih.govresearchgate.net.
The use of ZnO nanoparticles, which can be synthesized using green methods, has also been effective in the photocatalytic degradation of quinoline-based dyes mdpi.comresearchgate.net. The efficiency of this degradation is influenced by factors such as catalyst dosage, pH, and the initial concentration of the pollutant mdpi.comresearchgate.net. The mechanism is again reliant on the generation of electron-hole pairs and subsequent ROS formation, underscoring a common principle in the photocatalytic degradation of organic compounds by metal oxides mdpi.comresearchgate.net.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes for Structural Diversification
A key area of future research will be the development of innovative and efficient synthetic methods to create a diverse library of 4-methylquinoline-2,6-diamine analogs. Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been foundational. researchgate.netnih.gov However, modern synthetic chemistry is moving towards more sustainable and versatile approaches.
Future efforts will likely focus on:
Multicomponent Reactions (MCRs): These reactions, such as the Povarov, Gewald, and Ugi reactions, allow for the construction of complex quinoline scaffolds in a single step from multiple starting materials. nih.gov This approach offers high atom economy and a straightforward way to introduce structural diversity. nih.gov
Catalyst-Based Synthesis: The use of novel catalysts, including metal-based catalysts (e.g., silver, titanium, iridium, iron, gold, nickel) and even biocatalysts, is a growing trend. nih.gov Nanocatalyzed protocols are also gaining traction as they offer advantages like improved yields and easier catalyst recovery. nih.gov
Green Chemistry Approaches: The use of environmentally friendly solvents like water, microwave-assisted synthesis, and solvent-free reaction conditions are becoming increasingly important. researchgate.net These methods reduce waste and energy consumption, aligning with the principles of sustainable chemistry.
The ability to easily modify the core structure of this compound by introducing various functional groups will be crucial for tuning its properties for specific applications.
| Synthetic Strategy | Potential Advantages for this compound Derivatization |
| Multicomponent Reactions | Rapid generation of a diverse library of analogs with varied substituents. |
| Nanocatalysis | High efficiency, selectivity, and catalyst recyclability in derivatization reactions. |
| Microwave-Assisted Synthesis | Accelerated reaction times and increased yields for functional group introduction. |
| Photocatalysis | Novel C-H functionalization to introduce unique structural motifs. |
Advanced Computational Approaches for Predictive Molecular Design
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For this compound, these approaches can accelerate the design of new derivatives with desired properties, reducing the need for extensive and costly experimental synthesis and testing.
Key computational methods that will be instrumental include:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build models that correlate the structural features of quinoline derivatives with their biological activity. researchgate.net These models can then predict the activity of novel, untested analogs of this compound.
Molecular Docking: This technique can predict the binding orientation and affinity of this compound derivatives to a specific biological target, such as an enzyme or receptor. mdpi.com This is crucial for designing targeted therapeutic agents.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time, helping to understand the stability of ligand-protein complexes and the conformational changes that occur upon binding. mdpi.com
Density Functional Theory (DFT): DFT calculations can be used to study the electronic structure and reactivity of this compound, helping to predict its antioxidant potential and other chemical properties. sapub.org
| Computational Method | Application in this compound Research |
| 3D-QSAR | Predicting the biological activity of novel derivatives. |
| Molecular Docking | Identifying potential biological targets and optimizing binding interactions. |
| Molecular Dynamics | Assessing the stability of ligand-target complexes. |
| Density Functional Theory | Predicting electronic properties and reactivity. |
Exploration of New Applications in Materials Science and Catalysis
While much of the focus on quinoline derivatives has been in medicinal chemistry, their unique electronic and photophysical properties make them attractive candidates for applications in materials science and catalysis. researchgate.net Future research on this compound could unveil its potential in these emerging areas.
Potential applications to be explored include:
Organic Light-Emitting Diodes (OLEDs): The extended π-conjugated system in quinoline derivatives can be exploited for the development of new materials for OLEDs. researchgate.net
Sensors: The quinoline scaffold can be functionalized to create chemosensors for the detection of specific ions or molecules.
Corrosion Inhibitors: Quinoline and its derivatives have shown promise as corrosion inhibitors for various metals. wikipedia.org
Catalysis: Quinoline derivatives can act as ligands for metal catalysts, influencing the activity and selectivity of chemical reactions. mdpi.com For example, copper-quinoline complexes have been shown to catalyze oxidation reactions. mdpi.com
Integration of High-Throughput Screening with Computational Design in Quinoline Research
The synergy between computational design and high-throughput screening (HTS) is a powerful paradigm for accelerating the discovery of new bioactive compounds. duke.edu This integrated approach will be vital for exploring the vast chemical space around the this compound scaffold.
The process typically involves:
Virtual Screening: Computationally screening large virtual libraries of this compound derivatives against a biological target of interest to identify promising candidates. nih.gov
High-Throughput Synthesis: Synthesizing the selected candidates in a rapid and automated fashion.
High-Throughput Screening (HTS): Experimentally testing the synthesized compounds for their biological activity using automated, miniaturized assays. agilent.com
Iterative Design: Using the experimental data from HTS to refine the computational models and design the next generation of improved compounds.
This iterative cycle of design, synthesis, and testing can significantly shorten the timeline for the discovery of new lead compounds for drug development or other applications. nih.gov
Q & A
Q. What mechanistic insights explain the dual antimalarial and immunomodulatory activity of this compound derivatives?
- Methodological Answer : The quinoline core intercalates into heme crystals in Plasmodium, disrupting detoxification. Simultaneously, N-6 substituents (e.g., benzyl) bind TLR7’s hydrophobic pocket, triggering cytokine release. Dual activity is confirmed via knockout cell lines (e.g., TLR7⁻/− HEK293) and heme polymerization inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
